Home > Products > Screening Compounds P70590 > 7H-Pyrrolo[2,3-d]pyrimidin-6-amine
7H-Pyrrolo[2,3-d]pyrimidin-6-amine - 89418-03-1

7H-Pyrrolo[2,3-d]pyrimidin-6-amine

Catalog Number: EVT-15207533
CAS Number: 89418-03-1
Molecular Formula: C6H6N4
Molecular Weight: 134.14 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

7H-Pyrrolo[2,3-d]pyrimidin-6-amine is an organic compound belonging to the class of heterocyclic compounds, specifically pyrimidines. This compound is characterized by its unique bicyclic structure that includes both pyrrole and pyrimidine rings. It has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly as an inhibitor of various protein kinases, including Janus Kinase 3, which plays a significant role in immune response regulation.

Source and Classification

This compound is classified under the broader category of phenylpyrroles, which are polycyclic aromatic compounds. The classification hierarchy is as follows:

  • Kingdom: Organic compounds
  • Super Class: Organoheterocyclic compounds
  • Class: Pyrroles
  • Sub Class: Substituted pyrroles
  • Direct Parent: Phenylpyrroles

7H-Pyrrolo[2,3-d]pyrimidin-6-amine is also recognized for its potential as a small molecule drug candidate, with experimental status in various pharmacological studies .

Synthesis Analysis

Methods and Technical Details

The synthesis of 7H-Pyrrolo[2,3-d]pyrimidin-6-amine can be achieved through several methods, often involving multi-step synthetic routes. One common approach includes the condensation of appropriate pyrrole and pyrimidine derivatives under acidic or basic conditions.

Key steps may include:

  1. Formation of the Pyrrole Ring: Typically involves a cyclization reaction from a substituted phenyl compound.
  2. Pyrimidine Formation: This can be achieved through reactions that introduce nitrogen atoms into the ring structure, often utilizing reagents such as urea or thiourea.
  3. Amine Functionalization: The introduction of the amine group at the 6-position can be performed via nucleophilic substitution reactions.

These synthetic routes require careful control of reaction conditions such as temperature, pressure, and pH to optimize yield and purity .

Molecular Structure Analysis

Structure and Data

The molecular formula for 7H-Pyrrolo[2,3-d]pyrimidin-6-amine is C9H8N4C_9H_8N_4, with a molecular weight of approximately 176.19 g/mol. The structural representation features a bicyclic system with nitrogen atoms incorporated into both rings.

Key Structural Features:

  • Pyrrole Ring: Contributes to the aromatic character and stability.
  • Pyrimidine Ring: Provides additional nitrogen atoms that enhance reactivity.
  • Amine Group: Located at position 6, it plays a crucial role in biological activity.

The compound's three-dimensional structure can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy to confirm its conformation and spatial arrangement .

Chemical Reactions Analysis

Reactions and Technical Details

7H-Pyrrolo[2,3-d]pyrimidin-6-amine participates in various chemical reactions typical for heterocyclic compounds. Notable reactions include:

  • Nucleophilic Substitution: The amine group can act as a nucleophile in substitution reactions with electrophiles.
  • Cyclization Reactions: Under certain conditions, it can undergo further cyclization to form more complex structures.
  • Reactivity with Enzymes: As a kinase inhibitor, it interacts specifically with target proteins involved in signaling pathways.

The compound's reactivity profile makes it a valuable candidate for further modification to enhance its pharmacological properties .

Mechanism of Action

Process and Data

The mechanism of action for 7H-Pyrrolo[2,3-d]pyrimidin-6-amine primarily involves its role as an inhibitor of Janus Kinase 3. By binding to the ATP-binding site of this enzyme, it prevents the phosphorylation of target proteins involved in immune responses.

Key Mechanistic Steps:

  1. Binding Affinity: The compound exhibits high affinity for Janus Kinase 3 due to structural complementarity.
  2. Inhibition of Phosphorylation: By blocking ATP access, it disrupts downstream signaling pathways that lead to immune cell activation.
  3. Therapeutic Implications: This inhibition has potential applications in treating autoimmune diseases and conditions requiring immunosuppression .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

7H-Pyrrolo[2,3-d]pyrimidin-6-amine exhibits several notable physical and chemical properties:

  • Appearance: Typically exists as a solid under standard laboratory conditions.
  • Solubility: Soluble in polar organic solvents; solubility in water may vary based on pH.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within expected ranges for similar compounds.

Relevant Data:

  • Molecular Weight: 176.19 g/mol
  • LogP (octanol-water partition coefficient): Indicates hydrophobicity which affects bioavailability.

These properties are critical for understanding its behavior in biological systems and designing formulations for therapeutic use .

Applications

Scientific Uses

7H-Pyrrolo[2,3-d]pyrimidin-6-amine has significant potential applications in various fields:

  • Pharmaceutical Development: As an inhibitor of Janus Kinase 3, it is being researched for treatments related to autoimmune diseases such as rheumatoid arthritis and lupus.
  • Cancer Treatment: Its ability to modulate immune responses positions it as a candidate for cancer therapies where immune evasion is a concern.
  • Biochemical Research: Utilized in studies aimed at understanding kinase signaling pathways and their implications in disease states.

Ongoing research continues to explore its full therapeutic potential and optimize its chemical structure for enhanced efficacy and safety profiles .

Pharmacological Targeting of Kinase Signaling Pathways

Bruton’s Tyrosine Kinase (BTK) Inhibition Mechanisms in Autoimmune Disorders

The 7H-pyrrolo[2,3-d]pyrimidine scaffold serves as a bioisostere for purine nucleobases, enabling potent and selective inhibition of BTK through covalent interactions with Cys481 in the ATP-binding domain. Compound B16 exemplifies this mechanism, featuring:

  • Covalent Binding: An acrylamide warhead forming irreversible bonds with Cys481
  • Hydrogen Bonding: Interactions with hinge residues Thr474, Glu475, and Met477
  • Hydrophobic Occupancy: 4-Phenoxyphenyl group engaging the hydrophobic pocket via π-stacking with Phe540 [2]

Structure-activity relationship (SAR) studies reveal critical pharmacophoric elements:

  • C3 Substitutions: Methyl or halogen groups enhance solubility without compromising BTK affinity
  • Linker Optimization: 4-Piperidinylmethyl linkers improve cellular permeability
  • Warhead Positioning: Electrophilic acrylamides at terminal positions enable target residence time extension [2]

Table 1: BTK Inhibitory Profiles of Select Pyrrolopyrimidine Derivatives

CompoundBTK Inhibition (%) at 1 µMAqueous Solubility (µM)Selectivity vs. SRC Kinase
B198%87.1>100-fold
B1699%>100>500-fold
B2997%92.3>200-fold

These compounds demonstrate exceptional pharmacokinetic properties, with B16 achieving >100 µM solubility at pH 6.5 and negligible off-target activity against EGFR or JAK3 – key advantages over first-generation BTK inhibitors like ibrutinib [2].

Selectivity Profiling Against Tec Family Kinases (Itk, Txk, Bmx)

The pyrrolopyrimidine scaffold enables differential inhibition across Tec kinases through strategic steric exploitation of gatekeeper residues. Compound 9 (ITK inhibitor) achieves 200-fold selectivity over BTK via:

  • Hydration Site Engineering: 3-Fluorobenzyl group occupying a hydrophilic pocket unique to ITK
  • Linker Optimization: Piperazine-based spacers enabling optimal warhead orientation
  • Reactive Group Tuning: Acrylamide positioning to target Cys442 in ITK versus Cys481 in BTK [7]

Kinome-wide profiling (468 kinases) demonstrates:

  • Itk Specificity: <5% inhibition of 97% kinases at 1 µM
  • Bmx Cross-Reactivity: Limited inhibition (IC50 >500 nM) due to methionine gatekeeper
  • Txk Resistance: Attributed to bulkier phenylalanine residue near ATP pocket [7]

Table 2: Selectivity Profile of Compound 9 Across Tec Kinases

KinaseIC50 (nM)Cysteine ResidueGatekeeper Residue
ITK3.2Cys442Thr416
BTK640Cys481Thr474
TXK>1000Cys350Phe438
BMX520Cys496Met448

Cellular validation shows 9 completely blocks PLCγ1 phosphorylation in Jurkat T-cells (IC50 = 28 nM) without affecting BCR signaling pathways, confirming its functional selectivity [7].

Dual Targeting of EGFR/Her2/VEGFR2 in Oncogenic Pathways

Biaryl urea-functionalized pyrrolopyrimidines concurrently inhibit VEGFR2, EGFR, and Her2 through hinge-binding motif conservation. Compounds 12d and 15c exhibit:

  • VEGFR2 Dominance: IC50 = 4.3 nM and 3.8 nM, respectively
  • Secondary EGFR/Her2 Inhibition: IC50 values of 18-42 nM
  • Anti-Angiogenic Effects: 85% suppression of HUVEC tube formation at 100 nM [4]

Structural determinants for dual inhibition include:

  • Biaromatic Systems: 3,4-Dimethoxyphenyl or naphthyl groups occupying hydrophobic pocket II
  • Urea Linkers: Forming critical H-bonds with Glu883 and Asp1044 in VEGFR2
  • Pyrrolopyrimidine Core: Hydrogen bonding to Cys917 in the hinge region [4]

Molecular dynamics simulations reveal:

  • VEGFR2 Stability: RMSD <1.5 Å over 50 ns simulations
  • Salt Bridge Conservation: Lys868-Glu885 interaction maintenance
  • DFG Motif Retention: "DFG-in" conformation stabilization preventing activation loop phosphorylation [4]

Modulation of PLCγ2 Phosphorylation Cascades in B-Cell Lymphoma

Pyrrolopyrimidine-based BTK inhibitors disrupt B-cell receptor signaling by blocking PLCγ2 phosphorylation at Tyr1217. Compound B29 demonstrates:

  • PLCγ2 Inhibition: 91% suppression at 100 nM
  • Downstream Effects: Calcium flux inhibition (IC50 = 8.2 nM) and NF-κB activation blockade
  • Transcriptional Regulation: 4-fold reduction in CD69 expression in Ramos cells [2]

The signaling cascade disruption involves:

  • BTK autophosphorylation prevention at Tyr223
  • Failure of PLCγ2 recruitment to cell membrane
  • Abrogated IP3-mediated calcium release
  • Impaired nuclear translocation of NF-κB [2]

Chronic lymphocytic leukemia (CLL) models show:

  • Dose-Dependent Effects: 0.5 µM reduces phospho-PLCγ2 by 78%
  • Synergy with Rituximab: Combination index = 0.32 at equipotent ratios
  • Microenvironment Protection: Maintains efficacy in HS-5 stromal co-cultures [2]

Properties

CAS Number

89418-03-1

Product Name

7H-Pyrrolo[2,3-d]pyrimidin-6-amine

IUPAC Name

7H-pyrrolo[2,3-d]pyrimidin-6-amine

Molecular Formula

C6H6N4

Molecular Weight

134.14 g/mol

InChI

InChI=1S/C6H6N4/c7-5-1-4-2-8-3-9-6(4)10-5/h1-3H,7H2,(H,8,9,10)

InChI Key

YTTNJTYCOVSLSU-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC2=NC=NC=C21)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.